Cas no 2138567-63-0 (2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline)

2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline
- 2138567-63-0
- EN300-1142189
-
- Inchi: 1S/C12H15N3O/c1-3-16-12-5-4-9(6-11(12)13)10-7-14-15(2)8-10/h4-8H,3,13H2,1-2H3
- InChI Key: UJVMEMJLAWMINK-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1N)C1C=NN(C)C=1
Computed Properties
- Exact Mass: 217.121512110g/mol
- Monoisotopic Mass: 217.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 53.1Ų
2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142189-2.5g |
2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline |
2138567-63-0 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
Enamine | EN300-1142189-0.5g |
2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline |
2138567-63-0 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
Enamine | EN300-1142189-10.0g |
2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline |
2138567-63-0 | 10g |
$3191.0 | 2023-06-09 | ||
Enamine | EN300-1142189-1.0g |
2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline |
2138567-63-0 | 1g |
$743.0 | 2023-06-09 | ||
Enamine | EN300-1142189-5.0g |
2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline |
2138567-63-0 | 5g |
$2152.0 | 2023-06-09 | ||
Enamine | EN300-1142189-0.1g |
2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline |
2138567-63-0 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
Enamine | EN300-1142189-0.05g |
2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline |
2138567-63-0 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
Enamine | EN300-1142189-5g |
2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline |
2138567-63-0 | 95% | 5g |
$2152.0 | 2023-10-26 | |
Enamine | EN300-1142189-0.25g |
2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline |
2138567-63-0 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
Enamine | EN300-1142189-1g |
2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline |
2138567-63-0 | 95% | 1g |
$743.0 | 2023-10-26 |
2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline Related Literature
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on 2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline
Introduction to 2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline (CAS No. 2138567-63-0) in Modern Chemical and Pharmaceutical Research
2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline, identified by its Chemical Abstracts Service (CAS) number 2138567-63-0, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic aromatic amine has garnered attention due to its versatile structural features and potential applications in drug discovery and material science. The compound’s molecular framework, incorporating both ethoxy and pyrazole moieties, positions it as a promising candidate for further exploration in medicinal chemistry.
The structural composition of 2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline is characterized by a benzene ring substituted with an ethoxy group at the 2-position and a 1-methylpyrazole ring linked at the 5-position. This unique arrangement not only contributes to its distinct chemical properties but also opens up possibilities for interactions with biological targets. The presence of the pyrazole ring, known for its role in various bioactive molecules, enhances its utility in designing novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the development of small molecules derived from heterocyclic compounds, owing to their favorable pharmacokinetic profiles and high binding affinity to biological receptors. 2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline fits well within this trend, as it combines elements that are frequently observed in successful drug candidates. The ethoxy group can modulate solubility and metabolic stability, while the pyrazole moiety is known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of 2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline is its potential as a scaffold for drug development. Researchers have been exploring its derivatives to identify compounds with enhanced efficacy and reduced toxicity. For instance, modifications at the 3-position of the benzene ring or variations in the pyrazole ring can lead to novel analogs with improved pharmacological activity. Such structural modifications are often guided by computational modeling and high-throughput screening techniques, which have become indispensable tools in modern drug discovery.
The compound’s relevance extends beyond pharmaceutical applications. In material science, derivatives of 2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline have been investigated for their potential use in organic electronics and catalysis. The conjugated system present in the molecule allows for efficient charge transport, making it a candidate for developing organic semiconductors and light-emitting diodes (OLEDs). Additionally, its ability to participate in metal coordination has sparked interest in using it as a ligand in catalytic systems.
Recent studies have highlighted the compound’s role in addressing emerging therapeutic challenges. For example, researchers have been investigating its interactions with enzymes involved in metabolic disorders. The pyrazole moiety’s ability to mimic natural substrates has been exploited to design inhibitors that can modulate enzyme activity. This approach has shown promise in preclinical trials for conditions such as diabetes and hyperlipidemia.
The synthesis of 2-ethoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline presents an interesting challenge due to its complex structure. Multi-step synthetic routes involving cross-coupling reactions, nucleophilic substitutions, and cyclizations are commonly employed to construct the desired framework. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for transitioning from laboratory-scale research to industrial applications.
In conclusion, 2-ethoxy-5-(1-methyl-1H-pyrazol-4-y laniline (CAS No. 2138567 - 63 - 0) represents a fascinating compound with broad applications across chemical biology and material science. Its unique structural features make it a valuable scaffold for developing novel therapeutics and functional materials. As research continues to uncover new possibilities for this molecule, it is likely to remain at the forefront of scientific innovation.
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